Methyl 4-(4-ethynylphenoxy)benzoate
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Overview
Description
Methyl 4-(4-ethynylphenoxy)benzoate is an organic compound with the molecular formula C16H12O3 It is a derivative of benzoic acid and features an ethynyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-ethynylphenoxy)benzoate can be synthesized through a palladium-catalyzed Sonogashira coupling reaction. The typical procedure involves the reaction of methyl 4-iodobenzoate with 4-ethynylphenol in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper co-catalyst, like copper(I) iodide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethynylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy and benzoate moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Substitution: Halogenating agents like bromine (Br) or chlorinating agents like thionyl chloride (SOCl).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like ethylphenoxybenzoate.
Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Methyl 4-(4-ethynylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of methyl 4-(4-ethynylphenoxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methoxyphenyl)ethynyl)benzoate: Similar structure with a methoxy group instead of an ethynyl group.
Methyl 4-(4-aminophenyl)ethynyl)benzoate: Contains an amino group, offering different reactivity and applications.
Methyl 4-(4-nitrophenyl)ethynyl)benzoate: Features a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
Methyl 4-(4-ethynylphenoxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science, offering versatility in the formation of various derivatives and complex structures .
Properties
IUPAC Name |
methyl 4-(4-ethynylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h1,4-11H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMSVGSVISUZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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